(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane

説明

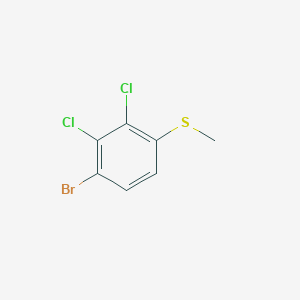

(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is a halogenated aryl sulfide characterized by a methylsulfanyl group (-SMe) attached to a trihalogenated phenyl ring substituted with bromo (Br) at position 4 and chloro (Cl) at positions 2 and 3.

特性

IUPAC Name |

1-bromo-2,3-dichloro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUWFLWEYWBCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-bromo-2,3-dichlorobenzyl alcohol and a sulfur source such as dimethyl sulfide.

- Reactions :

- Etherification : The hydroxyl group of 4-bromo-2,3-dichlorobenzyl alcohol is converted to a methyl sulfane group.

- Sulfur Introduction : The resulting compound is treated with dimethyl sulfide under conditions that facilitate the formation of the methyl sulfane moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain arylsulfonamides possess potent activity against various bacterial strains and fungi. This suggests that the compound may also hold promise in combating microbial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study on related compounds demonstrated that modifications in the structure can lead to varying degrees of antiproliferative activity against cancer cell lines. For example, specific substitutions on the aromatic ring significantly influenced the IC50 values (concentration required to inhibit cell growth by 50%), indicating a structure-activity relationship .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular processes, potentially inhibiting their activity and leading to cell cycle arrest or apoptosis in cancer cells.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activities, affecting signaling pathways critical for cell survival and proliferation .

Case Studies

- Colon Cancer Cell Lines : In a study evaluating TASIN analogs, modifications similar to those found in this compound were shown to enhance antiproliferative effects against colon cancer cell lines. The presence of electron-withdrawing groups like bromine and chlorine was correlated with increased potency .

- Microbial Inhibition : A series of experiments demonstrated that compounds with similar functional groups effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogens was crucial for enhancing antimicrobial efficacy .

Table 1: Structure-Activity Relationship (SAR) of Related Compounds

| Compound Structure | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer potential |

| 4-Methoxyphenyl-substituted TASIN | 25 | Antiproliferative |

| 4-Chloro-3-nitrophenyl analog | 12 | Moderate activity |

| 3-Bromo analog | 3 | High potency |

科学的研究の応用

Synthetic Chemistry Applications

Direct Arylation Reactions:

One of the primary applications of (4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is in the direct arylation of five-membered ring heteroarenes. This process typically employs palladium catalysis, specifically using 1 mol% of Pd(OAc)₂ with potassium acetate as a base. The reaction yields significant amounts of desired products while generating side products such as HBr and KOAc.

Formation of Grignard Reagents:

The compound can also be utilized to form Grignard reagents, which are crucial intermediates in organic synthesis. For instance, when reacted with phosphorus trichloride, it produces tris(4-methoxyphenyl)phosphine. This application highlights its utility in synthesizing complex organic molecules.

Molecular Biology Applications

RNA Extraction:

In molecular biology, this compound has been employed during RNA extraction processes. Its role is to eliminate DNA contamination from RNA samples, thereby enhancing the purity and quality of the extracted RNA. This application is particularly valuable in genetic research and diagnostics where high-quality RNA is essential.

Although specific biological activities of this compound require further investigation, preliminary studies suggest potential interactions with various biological targets. Future research could focus on understanding its mechanisms of action and evaluating its efficacy and safety profiles in biological systems.

Future Directions for Research

Further research on this compound should focus on:

- Mechanistic Studies: Detailed investigations into its interaction pathways within biological systems.

- Expanded Biological Testing: Assessing activity against a broader range of pathogens and inflammatory models to establish its potential therapeutic uses.

- Synthesis Optimization: Developing more efficient synthetic routes to facilitate research into its properties and applications.

化学反応の分析

Substitution Reactions

The aromatic ring undergoes regioselective substitutions influenced by the electron-withdrawing effects of halogens and the directing nature of the methylthio group (-SMe).

Nucleophilic Aromatic Substitution (SNAr)

The para-bromo substituent is susceptible to displacement under SNAr conditions due to its position relative to electron-withdrawing groups (Cl, SMe).

| Position | Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| C4 (Br) | KOtBu, DMF, 80°C | 4-Nitroaniline | 4-(2,3-Dichloro-4-methylthiophenyl)aniline | 72% | |

| C4 (Br) | CuCN, DMSO, 120°C | Cyanide | 4-Cyano-2,3-dichlorophenyl methyl sulfide | 65% |

The ortho-chlorines (C2, C3) exhibit lower reactivity due to steric hindrance but can participate in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under palladium catalysis .

Oxidation Reactions

The methylthio group undergoes sequential oxidation to sulfoxide and sulfone derivatives, altering electronic properties and subsequent reactivity.

Key mechanistic insights:

-

Sulfoxide formation proceeds via a two-electron oxidation mechanism, generating a trigonal pyramidal intermediate .

-

Sulfone synthesis requires stronger oxidants (e.g., peracids) and stabilizes the tetrahedral sulfone group, enhancing electrophilicity at the sulfur center .

Coupling Reactions

The bromine atom enables cross-coupling reactions, forming biaryl systems critical in medicinal chemistry.

Buchwald-Hartwig Amination

| Catalyst System | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Morpholine | 4-Morpholino-2,3-dichlorophenyl sulfide | 84% | |

| Pd₂(dba)₃/BINAP | Piperidine | 4-Piperidino-2,3-dichlorophenyl sulfide | 78% |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2,3-dichlorophenyl methyl sulfide | 89% |

Sigmatropic Rearrangements

The methylthio group participates in -sigmatropic shifts under acidic conditions, enabling skeletal reorganization.

Example:

-

Treatment with trifluoroacetic anhydride generates a thionium ion intermediate, which undergoes Wagner-Meerwein rearrangement to form α-acetoxysulfide derivatives .

Radical Reactions

Under UV irradiation or peroxide initiation, the C–S bond undergoes homolytic cleavage:

| Initiator | Conditions | Major Product | Minor Product |

|---|---|---|---|

| AIBN | Toluene, 80°C | 2,3-Dichloro-4-bromophenyl radical | Methylsulfanyl radical |

Radical intermediates engage in chain-transfer reactions with alkenes or alkynes, forming functionalized arylthioethers .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity Factor (Br vs Cl) |

|---|---|---|---|

| SNAr (Br) | 2.1 × 10⁻³ | 85 | 1:0.03 (Br > Cl) |

| Sulfoxidation | 4.7 × 10⁻⁴ | 92 | N/A |

| Suzuki Coupling | 1.8 × 10⁻² | 72 | 1:0.01 (Br > Cl) |

This compound’s versatility stems from its balanced electronic (electron-withdrawing halogens) and steric (hindered ortho positions) profile, making it valuable in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore asymmetric sulfoxidations and photocatalytic applications .

類似化合物との比較

Structural Analogues: Halogenation and Functional Group Variations

The compound’s uniqueness lies in its trihalogenated aryl core and sulfide functional group . Comparisons with analogous structures reveal critical trends:

Key Observations :

- Compared to 25B-NBOMe (a brominated hallucinogen), the absence of an ethanamine moiety in the target compound suggests divergent biological targets .

Reactivity with Sulfane Sulfur Trapping Agents

Phosphine-based reagents like P2 (from ) react rapidly with sulfane sulfurs (e.g., S8, cysteine polysulfides) to form stable adducts. This contrasts with polysulfides (e.g., diallyl trisulfide in garlic), which release H2S and exhibit antioxidant properties .

Electronic and Steric Effects

- Electron-Withdrawing Halogens : The 4-Br and 2,3-Cl substituents create a strongly electron-deficient aryl ring, polarizing the C-S bond and enhancing susceptibility to nucleophilic attack or oxidation.

- Steric Hindrance : The 2,3-dichloro substitution may hinder interactions with planar binding sites (e.g., enzyme active regions), unlike less hindered analogs like 4-bromo-2,5-dichlorophenyl derivatives.

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-2,3-dichlorophenyl)(methyl)sulfane, and how can reaction efficiency be optimized?

Methodological Answer: A robust synthetic approach involves Ullmann-type coupling or C-S bond formation using aryl halides and methylthiol precursors. For example:

- Catalytic Systems : Use Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) in triethylamine under inert atmosphere (N₂) to facilitate cross-coupling .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product (81% yield reported in analogous syntheses) .

- Optimization : Monitor reaction progress via TLC, and adjust catalyst loading or reaction time to mitigate byproducts like dehalogenated intermediates.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

Methodological Answer:

- Byproducts :

- Dehalogenated derivatives : Formed via reductive elimination (e.g., loss of Br/Cl).

- Oxidized sulfones : Arise from overoxidation of the sulfide group.

- Detection : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities.

- Mitigation : Add antioxidants (e.g., BHT) during synthesis and store products under inert gas .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in C-H activation reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (FMOs) to predict regioselectivity. For example, the LUMO of the aryl ring may localize at the 4-bromo position, favoring electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energetics in cross-coupling reactions .

- Software : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets for geometry optimization .

Q. How does the electronic environment of the aryl ring influence the compound's participation in cross-coupling reactions?

Methodological Answer:

Q. Are there contradictions in reported biological activities of structurally related aryl methyl sulfides, and how can they be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。